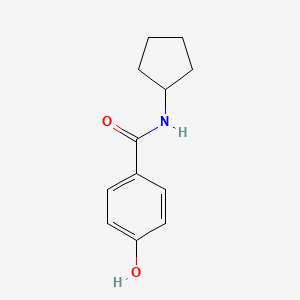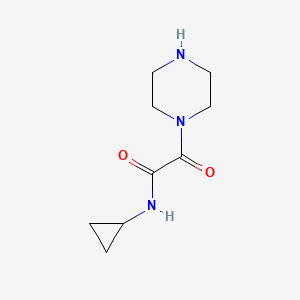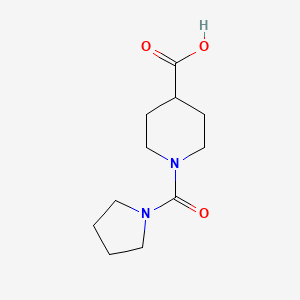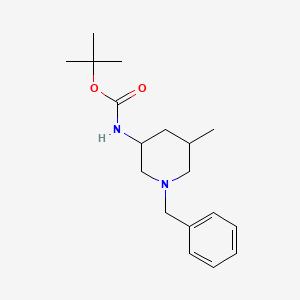![molecular formula C10H15NO3 B6142928 2-[4-(aminomethyl)-2-methoxyphenoxy]ethan-1-ol CAS No. 1020951-60-3](/img/structure/B6142928.png)
2-[4-(aminomethyl)-2-methoxyphenoxy]ethan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-[4-(aminomethyl)-2-methoxyphenoxy]ethan-1-ol” is a chemical compound with the molecular formula C10H15NO3 and a molecular weight of 197.23 . It is used for proteomics research .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the formula C10H15NO3 . This indicates that the molecule consists of 10 carbon atoms, 15 hydrogen atoms, 1 nitrogen atom, and 3 oxygen atoms .Physical And Chemical Properties Analysis
“this compound” is a solid at room temperature . It has a predicted boiling point of approximately 347.1°C at 760 mmHg and a predicted density of approximately 1.1 g/cm3 . The refractive index is predicted to be 1.55 at 20°C .Wissenschaftliche Forschungsanwendungen
AMPE has a wide range of applications in scientific research. It is used as a building block in the synthesis of a variety of compounds, such as drugs, dyes, and fragrances. It is also used in biochemistry and physiology research as a tool for studying enzyme activity, protein structure, and cellular signaling pathways. In addition, AMPE is used in the synthesis of polymers and other materials for industrial applications.
Wirkmechanismus
The mechanism of action of AMPE is not fully understood, but it is believed to be related to its ability to interact with proteins and enzymes. AMPE is capable of binding to proteins, which can alter their structure and function. It is also able to interact with enzymes, which can affect their activity and the rate at which they catalyze reactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of AMPE depend on the concentration and duration of exposure. At low concentrations, AMPE can act as an inhibitor of enzymes, leading to a decrease in the rate of enzymatic reactions. At higher concentrations, AMPE can act as an activator of enzymes, leading to an increase in the rate of enzymatic reactions. In addition, AMPE has been shown to alter the structure and function of proteins, leading to changes in cellular signaling pathways.
Vorteile Und Einschränkungen Für Laborexperimente
The use of AMPE in laboratory experiments has a number of advantages. It is relatively easy to synthesize, and its low cost makes it a cost-effective tool for research. In addition, AMPE is relatively stable and can be stored for long periods of time without significant degradation.
However, there are also some limitations to the use of AMPE in laboratory experiments. It is not water soluble, so it must be dissolved in an organic solvent before use. In addition, its interaction with proteins and enzymes can lead to unpredictable results, making it difficult to control and interpret experiments.
Zukünftige Richtungen
There are a number of potential future directions for research involving AMPE. It could be used to study the structure and function of proteins and enzymes in greater detail, as well as to develop better methods for synthesizing and purifying compounds. In addition, AMPE could be used to develop new drugs, dyes, and fragrances, as well as new materials for industrial applications. Finally, AMPE could be used to develop new techniques for controlling and manipulating cellular signaling pathways.
Synthesemethoden
AMPE can be synthesized from the reaction of 4-amino-2-methoxyphenol (AMOP) and ethylene oxide. In this reaction, AMOP is treated with ethylene oxide in the presence of an acid catalyst such as sulfuric acid. The reaction yields AMPE as the major product, along with a small amount of 4-amino-2-ethoxyphenol as a by-product. The reaction is typically carried out in an aqueous solution at a temperature of 80-100°C.
Eigenschaften
IUPAC Name |
2-[4-(aminomethyl)-2-methoxyphenoxy]ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO3/c1-13-10-6-8(7-11)2-3-9(10)14-5-4-12/h2-3,6,12H,4-5,7,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISZLTWFKYDQRHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CN)OCCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[5-(furan-2-yl)-1,3-oxazol-2-yl]propanoic acid](/img/structure/B6142846.png)
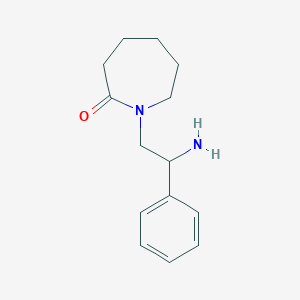
![1-[3-methoxy-4-(2-methoxyethoxy)phenyl]ethan-1-amine](/img/structure/B6142853.png)
![[3-(2-methylmorpholine-4-carbonyl)phenyl]methanamine](/img/structure/B6142855.png)

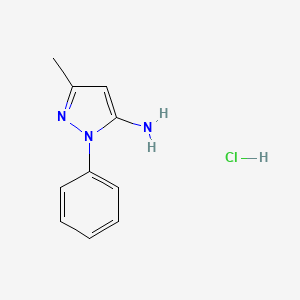
![N-[2-(piperazin-1-yl)ethyl]thiophene-2-carboxamide](/img/structure/B6142870.png)

![1-({imidazo[1,2-a]pyridin-2-yl}methyl)-1H-pyrazol-4-amine](/img/structure/B6142903.png)
